D-Galactose oxime, (1Z)-

Description

Contextualization of Carbohydrate Oximes in Synthetic and Biological Chemistry

Carbohydrate oximes are a versatile class of compounds that have garnered significant attention from medicinal chemists, biochemists, and biologists. juniperpublishers.com Their importance stems from their utility as intermediates in the synthesis of complex molecular architectures, including glycosylated pharmaceuticals and bioactive materials. juniperpublishers.com The formation of an oxime bond is a widely used ligation strategy in bioconjugation, enabling the linking of biomolecules to various probes. nih.gov This reaction is particularly valuable in glycobiology because it allows for the selective modification of reducing sugars, which naturally possess a reactive carbonyl group. juniperpublishers.com

Carbohydrate oximes have been explored for a variety of applications. They have been shown to function as surfactants due to their amphiphilic nature and have been investigated as cholinesterase reactivators. juniperpublishers.com Furthermore, they serve as powerful tools for the ligation of peptides, proteins, lipids, and other biologically relevant molecules. juniperpublishers.com The oxime linkage is also a key component in the synthesis of neoglycoconjugates, which are valuable for studying carbohydrate-receptor interactions and can possess improved stability and tunable properties. sci-hub.se

Significance of D-Galactose Derivatives within Glycoscience and Organic Synthesis

D-galactose is a naturally occurring monosaccharide that plays a crucial role in numerous biological processes. ontosight.aiontosight.ai It is a fundamental component of glycoproteins and glycolipids, which are involved in cell-cell recognition, signaling, and immune responses. wikipedia.orgresearchgate.net Consequently, derivatives of D-galactose are of significant interest in glycoscience and medicinal chemistry. ontosight.aiontosight.ai

The modification of D-galactose can lead to compounds with a wide range of biological activities, including the potential to inhibit enzymes or interact with lectins, which are carbohydrate-binding proteins. ontosight.ai Synthetic galactose derivatives are invaluable tools for studying cellular processes like glycoprotein (B1211001) synthesis and the function of enzymes involved in carbohydrate metabolism. ontosight.ai They can also serve as precursors for the synthesis of more complex and therapeutically relevant molecules, such as glycosidase inhibitors. ontosight.ai The enzymatic biosynthesis of D-galactose derivatives is an active area of research, with a focus on developing practical and cost-effective methods for their production. nih.gov

Structural and Stereochemical Considerations of the (1Z) Isomer of D-Galactose Oxime

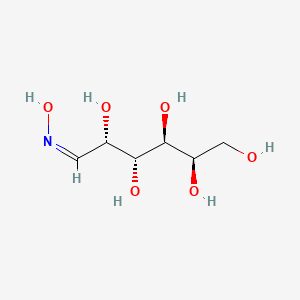

The structure of D-galactose oxime is characterized by the presence of an oxime group (=NOH) at the C1 position of the galactose molecule. ontosight.ai The notation "(1Z)-" specifies the stereochemistry at the C=N double bond. ontosight.ai The "Z" designation, from the German word zusammen (meaning "together"), indicates that the hydroxyl group (-OH) of the oxime and the C2 carbon of the galactose backbone are on the same side of the double bond. ontosight.ai This specific spatial arrangement is a critical determinant of the molecule's chemical and biochemical properties, influencing how it interacts with enzymes and other biological molecules. ontosight.ai

Table 1: Physicochemical Properties of D-Galactose Oxime

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₆ nih.gov |

| Molecular Weight | 195.17 g/mol nih.gov |

| IUPAC Name | (2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol uni.lu |

| XLogP3-AA | -3.2 nih.gov |

Research Landscape and Knowledge Gaps Pertaining to D-Galactose Oxime, (1Z)-

Current research on D-galactose oxime and related carbohydrate oximes focuses on their synthesis, structural characterization, and application as chemical probes and building blocks. The synthesis typically involves the reaction of D-galactose with hydroxylamine (B1172632). ontosight.aismolecule.com While the formation of oximes is a well-established reaction, controlling the stereoselectivity to favor the (1Z)- isomer can be a challenge. juniperpublishers.com

A significant area of investigation is the use of carbohydrate oximes in bioconjugation and the synthesis of glycoconjugates. juniperpublishers.comsci-hub.se The oxime ligation reaction is valued for its chemoselectivity and ability to proceed under mild, aqueous conditions, making it suitable for modifying biological molecules. nih.gov However, the kinetics of carbohydrate oxime formation can be slow, and research is ongoing to develop catalysts to improve reaction rates. acs.org

Despite the interest in carbohydrate oximes, there are knowledge gaps specifically concerning D-galactose oxime, (1Z)-. While its synthesis and basic properties are known, detailed studies on its specific biological activities and interactions with galactose-processing enzymes are less common. For example, it has been shown that oximes of N-acetylglucosamine can be substrates for galactosyltransferases, suggesting that D-galactose oxime could potentially interact with a range of enzymes in the Leloir pathway of galactose metabolism. researchgate.net Further research is needed to explore these potential interactions and to fully understand the biological implications of this specific modification to the galactose structure. Additionally, while the use of galactose derivatives in studying glycan biosynthesis is an active field, the specific application of D-galactose oxime, (1Z)- as a metabolic reporter or inhibitor has not been extensively explored. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| D-Galactose oxime, (1Z)- |

| D-Galactose |

| N-acetylglucosamine |

| D-glucose |

| D-lyxose |

| D-threose |

| D-xylose |

| D-allose |

| D-glucitol |

| D-galactitol |

| Adenosine triphosphate |

| Uridine triphosphate |

| Uridine diphosphate |

| Lipid A |

| 2-deoxy-2-(fluoroacetamido)-1,3,4,6-tetra-O-acetyl-, beta-D-galactose |

| 2-deoxy-2-(chloroacetamido)-D-galactose |

| D-gluconic acid |

| D-galacto-1,5-lactone |

| D-xylonic acid |

| methyl α-D-glucopyranoside |

| methyl β-D-glucopyranoside |

| methyl 3-amino-3,6-dideoxy-α-d-galactopyranoside |

| Lewis X |

Structure

3D Structure

Properties

CAS No. |

69685-46-7 |

|---|---|

Molecular Formula |

C6H13NO6 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |

InChI Key |

FQDOAQMGAIINEJ-HTGJBILCSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=NO)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1z D Galactose Oxime and Its Precursors

Chemo-Selective Preparation Strategies for Oxime Formation from D-Galactose

The formation of an oxime from D-galactose requires the reaction of its aldehyde group with hydroxylamine (B1172632). D-galactose in solution exists as an equilibrium mixture of cyclic pyranose and furanose hemiacetals and the open-chain aldehyde form. It is the aldehyde group of the minor open-chain isomer that undergoes condensation with an aminooxy reagent to yield the oxime. A primary challenge in this synthesis is achieving chemo-selectivity, meaning the reaction must selectively target the aldehyde without interference from the numerous hydroxyl groups present in the molecule.

The reaction of unprotected carbohydrates with aminooxy reagents is a key method for creating glycoconjugates via oxime linkage. nih.gov This transformation is typically carried out in a suitable solvent system, often including water, where the open-chain aldehyde form of the sugar is accessible for reaction. The inherent higher reactivity of the aldehyde carbonyl group compared to the alcohol functionalities generally allows for selective oximation without the need for protecting the hydroxyl groups. Organocatalytic methods, particularly those employing aniline (B41778) and its derivatives, have been shown to be effective in promoting oxime formation from complex and unprotected carbohydrates. nih.gov

Stereocontrolled Synthesis of the (1Z) Isomer: Challenges and Solutions

A significant challenge in the synthesis of D-galactose oxime is controlling the stereochemistry of the C=N double bond to selectively obtain the (1Z) isomer. The formation of oximes can lead to a mixture of geometric isomers, designated as (E) and (Z). nih.govkhanacademy.org In many cases, the (E)-isomer is the thermodynamically more stable and, therefore, the predominant product. nih.gov Achieving a high yield of the less stable (Z)-isomer requires carefully designed synthetic strategies that kinetically favor its formation or methods to isomerize the (E)-isomer to the (Z)-form.

The ratio of (Z) to (E) isomers in an oximation reaction is highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the presence of acids or bases can significantly influence the stereochemical outcome. Most synthetic methods for oximes tend to produce either a mixture of E/Z isomers or the thermodynamically preferred E-isomer. nih.gov The (Z)-oximes are often less stable and can undergo isomerization to the (E)-form when subjected to acidic or basic solutions, or elevated temperatures (>100 °C). nih.gov Therefore, to favor the (1Z) isomer, mild reaction conditions are generally preferred. Recent advancements have demonstrated that photoisomerization using visible-light-mediated energy transfer can be a powerful tool to convert the more stable (E)-oximes into the desired (Z)-isomers, providing a potential solution to overcome the thermodynamic preference for the (E)-form. nih.gov

| Reaction Parameter | Influence on Z/E Ratio | Rationale | Reference |

|---|---|---|---|

| Temperature | Higher temperatures often favor the more stable (E)-isomer. | Provides energy to overcome the activation barrier for isomerization to the thermodynamic product. | nih.gov |

| pH | Acidic or basic conditions can catalyze isomerization to the (E)-form. | Protonation or deprotonation of the oxime nitrogen or oxygen can facilitate rotation around the C=N bond. | nih.gov |

| Catalyst | Specific catalysts can favor the kinetic (Z)-product. | Catalyst-substrate interactions in the transition state can direct the stereochemical outcome. | nih.gov |

| Light | Visible light with a suitable photosensitizer can drive E-to-Z isomerization. | Energy transfer catalysis populates an excited state that can decay to the (Z)-isomer. | nih.gov |

Catalysis offers a promising avenue for controlling the stereoselectivity of carbohydrate oximation. Organocatalysis, in particular, has been extensively studied for this purpose. Aniline and its derivatives are effective catalysts for the formation of oximes from simple aldehydes and have been successfully applied to more complex carbohydrates. nih.gov A comprehensive study covering over 150 different reaction conditions identified 1,4-diaminobenzene (PDA) as a superior catalyst for constructing oxime-linked glycoconjugates, especially at neutral pH. nih.gov The efficacy of PDA is rationalized by its ability to facilitate the reaction pathway through specific intermediates, as supported by NMR and DFT studies. nih.gov While much of the research on stereoselective catalysis for oximes has focused on hydrogenation reactions with iridium complexes, the principles of using chiral catalysts to influence stereochemistry are broadly applicable and represent an area for future exploration in direct (1Z)-selective synthesis. nih.gov

The choice of solvent and the control of pH are critical parameters that dictate the stereochemical outcome of oximation. As noted, the use of a neutral pH (pH 7) is particularly advantageous when using catalysts like 1,4-diaminobenzene for carbohydrate oxime formation. nih.gov Deviations from neutral pH can not only affect catalyst activity but also promote the unwanted isomerization of the desired (1Z)-product to the more stable (1E)-isomer. nih.gov

The solvent can influence reaction rates and selectivity through polarity, proticity, and its ability to solvate reactants and intermediates. Studies on related oximation reactions have shown that the choice of solvent can have a profound impact on reaction efficiency. For instance, in the oximation of acetophenone, methanol (B129727) was found to be a highly effective solvent in combination with K2CO3, leading to rapid and high-yielding conversion to the oxime. iaea.org The solvent's role in reactions involving D-galactose has also been highlighted in enzymatic studies, where substituting H2O with D2O (a solvent isotope effect) was used to probe proton transfer steps, underscoring the intimate involvement of the solvent in the reaction mechanism. nih.gov

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Dichloromethane (CH2Cl2) | 180 | 55 |

| Methanol (MeOH) | 10 | 98 |

| Ethanol (EtOH) | 60 | 95 |

| Acetonitrile (CH3CN) | 180 | 60 |

| Tetrahydrofuran (B95107) (THF) | 180 | 40 |

| Water (H2O) | 180 | Trace |

| Toluene | 180 | Trace |

Data adapted from a model oximation study, illustrating the principle of solvent effects. iaea.org

Protecting Group Strategies for Selective Synthesis of D-Galactose Oxime Derivatives

The synthesis of specific derivatives of D-galactose oxime often requires the use of protecting groups to temporarily mask the reactive hydroxyl functionalities. jocpr.com This strategy is fundamental to carbohydrate chemistry, allowing for regioselective modifications at specific positions on the sugar ring. nih.govwiley-vch.de The discrimination between the primary hydroxyl group (at C-6) and the various secondary hydroxyl groups is a key challenge. wiley-vch.de

Common strategies for protecting D-galactose include the formation of acetals and ketals. For example, reacting D-galactose with acetone (B3395972) can yield 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, leaving only the C-6 hydroxyl group free for further modification. nih.govresearchgate.net Similarly, benzylidene acetals are often used to protect the C-4 and C-6 hydroxyls. wiley-vch.de Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are frequently used for the selective protection of the primary C-6 hydroxyl due to their steric bulk. wiley-vch.de The choice of an appropriate protecting group strategy depends on the desired final product, as the groups must be stable to the oximation conditions and selectively removable later in the synthetic sequence. jocpr.comresearchgate.net

| Protecting Group | Reagent(s) | Hydroxyls Typically Protected | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Isopropylidene (Acetonide) | Acetone, Acid catalyst (e.g., H2SO4) | 1,2- and 3,4- (cis-diols) | Mild aqueous acid (e.g., Acetic Acid) | nih.govresearchgate.net |

| Benzylidene Acetal | Benzaldehyde, ZnCl2 | 4,6-diol | Catalytic hydrogenation, mild acid | nih.govwiley-vch.de |

| Benzyl (B1604629) (Bn) Ether | Benzyl bromide (BnBr), NaH | All OH groups (non-selective) or specific OH | Catalytic hydrogenation (e.g., Pd/C, H2) | wiley-vch.de |

| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | Primarily the C-6 primary OH | Fluoride source (e.g., TBAF) | wiley-vch.de |

Flow Chemistry and Continuous Synthesis Approaches for D-Galactose Oxime, (1Z)-

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an increasingly important technology in organic synthesis. nih.gov This methodology offers significant advantages for complex reactions like those found in carbohydrate chemistry, including precise control over reaction parameters such as temperature, pressure, and residence time, as well as superior heat and mass transfer compared to traditional batch processes. thieme-connect.de

| Feature | Batch Synthesis | Flow Synthesis | Reference |

|---|---|---|---|

| Temperature Control | Difficult to maintain uniformly; potential for hotspots. | Excellent; high surface-area-to-volume ratio allows for rapid heat exchange. | nih.gov |

| Reaction Time | Defined by the overall batch processing time. | Precisely controlled by flow rate and reactor volume (residence time). | thieme-connect.de |

| Mixing | Can be inefficient, especially on larger scales. | Efficient and rapid mixing is inherent to the process. | thieme-connect.de |

| Reproducibility | Can vary between batches. | Generally high due to precise parameter control. | thieme-connect.de |

| Scalability | Often requires re-optimization for different scales. | Scalable by running the system for longer periods ("scaling out"). | nih.gov |

Green Chemistry Principles Applied to the Synthesis of (1Z)-D-Galactose Oxime

The application of green chemistry principles to the synthesis of (1Z)-D-Galactose oxime is a critical consideration for developing sustainable and environmentally benign chemical processes. Traditional synthetic routes for oximes often involve hazardous reagents and solvents, leading to significant waste generation. nih.govorganic-chemistry.org In contrast, a green chemistry approach seeks to minimize environmental impact by adhering to a set of core principles, including waste prevention, atom economy, the use of safer solvents and reagents, energy efficiency, and the use of renewable feedstocks. montclair.edu

The synthesis of (1Z)-D-Galactose oxime is particularly amenable to green chemistry approaches, primarily due to the nature of its precursor, D-galactose. D-galactose is a naturally occurring monosaccharide, making it a renewable feedstock, a key principle of green chemistry. montclair.edu The focus then shifts to the conversion of D-galactose to (1Z)-D-Galactose oxime in a manner that is both efficient and environmentally responsible.

Several green methodologies can be applied to this synthesis. These include the use of alternative energy sources like microwave irradiation, employing biocatalytic methods, and conducting reactions in greener solvent systems or under solvent-free conditions. nih.govijprajournal.com Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of oxime linkages in sugar-based molecules, often leading to higher yields in shorter reaction times. mdpi.com

Biocatalysis offers another promising avenue, utilizing enzymes to carry out the desired transformation under mild conditions, which can reduce energy consumption and the formation of byproducts. nih.gov Furthermore, the development of solvent-free reaction conditions, such as grindstone chemistry, has demonstrated success in the synthesis of various oximes, significantly reducing the environmental burden associated with solvent use and disposal. nih.govresearchgate.net

The following table summarizes the application of key green chemistry principles to the synthesis of (1Z)-D-Galactose oxime, comparing traditional and potential greener approaches.

| Green Chemistry Principle | Traditional Approach | Greener Alternative for (1Z)-D-Galactose Oxime Synthesis |

| Prevention of Waste | Often generates significant waste from solvents and byproducts. | Employs solvent-free methods or recyclable solvents to minimize waste. nih.gov |

| Atom Economy | May have lower atom economy due to the use of protecting groups. | Aims for high atom economy by avoiding derivatization where possible. montclair.edu |

| Less Hazardous Chemical Syntheses | Utilizes toxic reagents and solvents like pyridine. nih.gov | Employs non-toxic, natural acid catalysts or biocatalysts. ijprajournal.comnih.gov |

| Safer Solvents and Auxiliaries | Relies on volatile organic solvents. | Utilizes water as a benign solvent or solvent-free conditions. nih.gov |

| Energy Efficiency | Often requires prolonged heating under reflux. ijprajournal.com | Can be performed at room temperature or with energy-efficient microwave irradiation. mdpi.comresearchgate.net |

| Use of Renewable Feedstocks | May use petroleum-derived starting materials. | Utilizes D-galactose, a renewable carbohydrate source. montclair.edu |

| Reduce Derivatives | May involve protection and deprotection steps for hydroxyl groups. | Seeks chemoselective reactions that avoid the need for protecting groups. mdpi.com |

| Catalysis | May use stoichiometric reagents. | Employs catalytic amounts of reagents that can be recycled and reused. montclair.edu |

By integrating these green chemistry principles, the synthesis of (1Z)-D-Galactose oxime can be transformed into a more sustainable process. The following table provides a hypothetical comparison of reaction conditions and outcomes for a traditional versus a green synthesis of (1Z)-D-Galactose oxime, based on general findings for oxime synthesis.

| Parameter | Traditional Synthesis | Green Synthesis |

| Solvent | Pyridine/Ethanol | Water or Solvent-free |

| Catalyst | Stoichiometric acid/base | Natural acid catalyst or enzyme |

| Energy Input | Reflux (High) | Room Temperature or Microwave (Low to Moderate) |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Yield | Moderate to Good | Good to Excellent |

| Waste Generated | High (organic solvents, byproducts) | Low (aqueous waste or minimal waste) |

The adoption of such green methodologies not only reduces the environmental footprint of the synthesis but can also lead to economic benefits through reduced energy consumption, less waste disposal, and potentially higher process efficiency.

Chemical Reactivity and Transformation Pathways of D Galactose Oxime, 1z

Reduction Reactions of the Oxime Moiety to Aminosugars and Derivatives

The reduction of the oxime group in D-Galactose oxime, (1Z)- is a fundamental strategy for the synthesis of 1-amino-1-deoxyalditols and related derivatives. This transformation introduces a primary amino group at the C1 position, converting the open-chain sugar derivative into a valuable chiral building block. The choice of reducing agent and reaction conditions is critical as it influences the reaction's efficiency, selectivity, and stereochemical outcome.

Catalytic Hydrogenation Protocols for Aminosugar Synthesis

Catalytic hydrogenation is a widely employed method for the reduction of oximes due to its efficiency and the generation of clean products. encyclopedia.pub This process involves the use of a metal catalyst and molecular hydrogen (H₂) to reduce the C=N bond. For the conversion of D-Galactose oxime, (1Z)- to the corresponding 1-amino-1-deoxy-D-galactitol, various heterogeneous catalysts are utilized.

Commonly used catalysts include platinum and palladium-based systems, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) and Palladium on carbon (Pd/C). encyclopedia.pubuc.pt Rhodium-catalyzed hydrogenations have also been shown to be highly effective, sometimes offering excellent diastereoselectivity. uc.pt Reaction conditions typically involve moderate to high hydrogen pressures and are carried out in protic solvents like methanol (B129727), ethanol, or acetic acid. The addition of acids or bases can significantly affect the reaction rate and selectivity. For instance, performing the hydrogenation in the presence of ammonia (B1221849) can help suppress the formation of secondary amine byproducts. uc.pt

| Catalyst | Typical Conditions | Solvent | Product |

| Pd/C | H₂ (1-50 atm), Room Temp - 50°C | Methanol, Ethanol, Acetic Acid | Primary Amine |

| PtO₂ (Adam's catalyst) | H₂ (1-3 atm), Room Temp | Acetic Acid, Ethanol | Primary Amine |

| Rhodium (e.g., Rh/C) | H₂ (high pressure, e.g., 500 psi) | Methanol | Primary Amine |

| Raney Nickel | H₂ (50-100 atm), 50-100°C | Ethanol/Ammonia | Primary Amine |

Hydride Reduction Mechanisms and Regioselectivity

Chemical reduction using hydride-donating reagents offers a valuable alternative to catalytic hydrogenation. These reactions are often easier to perform on a laboratory scale and can exhibit different selectivity profiles. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbon atom of the oxime's C=N bond. pearson.com Subsequent protonation of the resulting nitrogen intermediate yields the primary amine.

Common hydride reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.netnih.gov

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces oximes to primary amines. nih.gov The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent. uc.pt It is particularly useful as it is stable in acidic conditions (pH 3-4), where the oxime is protonated and more susceptible to reduction while leaving other functional groups like esters or amides intact. The reduction of oxime disaccharides with NaBH₃CN has been shown to proceed in high yields (85-93%). uc.pt

The regioselectivity of these hydride reagents is excellent for a polyhydroxylated substrate like D-Galactose oxime. The reduction occurs specifically at the oxime moiety, without affecting the multiple hydroxyl groups along the carbohydrate backbone.

Stereochemical Outcomes of Oxime Reduction

The reduction of the prochiral sp²-hybridized carbon of the oxime group in D-Galactose oxime, (1Z)- creates a new stereocenter at the C1 position. The spatial arrangement of this new center is influenced by the existing stereochemistry of the D-galactose backbone (C2, C3, C4, and C5), a phenomenon known as substrate-controlled diastereoselection. The chiral centers adjacent to the reaction site direct the approach of the reducing agent, leading to the preferential formation of one diastereomer over the other.

The geometry of the oxime itself, designated as (1Z)-, can also play a role in determining the stereochemical outcome. nih.gov The orientation of the hydroxyl group on the oxime nitrogen can sterically hinder one face of the C=N double bond, directing the attack of the catalyst or hydride reagent to the less hindered face. However, it has been observed in some reductions of oxime disaccharides that the stereochemistry of the resulting product was not dependent on the configuration of the oxime; the same diastereoisomer was obtained starting from either the E or Z isomers. uc.pt A fine balance of steric and electronic factors governs the final diastereomeric ratio of the resulting 1-amino-1-deoxy-D-galactitol products.

Cyclization Reactions and Heterocyclic Formation from D-Galactose Oxime, (1Z)-

Beyond simple reduction, the oxime functionality of D-Galactose oxime, (1Z)- can be exploited to construct a variety of nitrogen-containing heterocyclic compounds. These reactions leverage the nucleophilicity of the oxime nitrogen and the reactivity of the C=N double bond to form new ring systems, often with a high degree of stereocontrol imparted by the carbohydrate template.

Intramolecular Cycloadditions and Ring Expansions

Intramolecular reactions provide a powerful pathway to complex cyclic structures. For D-Galactose oxime, (1Z)-, several cyclization strategies can be envisioned. One prominent pathway involves the in-situ formation of a nitrone intermediate, which can then undergo a [3+2] dipolar cycloaddition. nih.govrsc.org If a dipolarophile, such as an alkene, is present elsewhere on the sugar backbone (requiring prior chemical modification), an intramolecular cycloaddition can occur to form a fused or bridged isoxazolidine (B1194047) ring system.

Photochemical or radical-mediated reactions offer another avenue for cyclization. rsc.org Under these conditions, an iminyl radical can be generated from the oxime. This highly reactive intermediate can then cyclize via an intramolecular addition to a suitably positioned double bond or other radical acceptor within the sugar framework, leading to the formation of five- or six-membered nitrogen-containing rings. clockss.org

Synthesis of Nitrogen-Containing Carbohydrate Analogues

The cyclization and reduction reactions of D-Galactose oxime, (1Z)- are key steps in the synthesis of a diverse array of nitrogen-containing carbohydrate analogues. These molecules are of significant interest in medicinal chemistry and glycobiology as mimics of natural sugars or as novel scaffolds.

The most direct analogues are the aminosugars obtained from the reduction reactions described in section 3.1. These 1-amino-1-deoxy-D-galactitol derivatives serve as fundamental building blocks for more complex structures. nih.gov

More complex heterocyclic systems can be generated through cyclization pathways. For example, cascade reactions involving the initial formation of the oxime, followed by cyclization to a nitrone and subsequent intermolecular dipolar cycloaddition with an external dipolarophile, can yield complex isoxazolidines. nih.gov Such strategies have been used to prepare pyrrolizidinone and indolizinone structures, which are cores of various alkaloids. nih.gov Applying this logic to D-Galactose oxime, (1Z)- would lead to polyhydroxylated versions of these heterocyclic systems, combining the structural features of alkaloids with the chirality and solubility of carbohydrates.

| Reaction Type | Intermediate | Product Class | Potential Analogue from D-Galactose Oxime |

| Reduction | N/A | Aminosugar Alcohols | 1-amino-1-deoxy-D-galactitol |

| [3+2] Cycloaddition | Nitrone | Isoxazolidines | Polyhydroxylated isoxazolidine-fused pyran |

| Radical Cyclization | Iminyl Radical | Dihydropyrroles, Pyrroles | Polyhydroxylated pyrrolidine (B122466) derivatives |

| Cascade Reaction | Oxime -> Nitrone | Isoxazolidines, Lactams | Polyhydroxylated Pyrrolizidinones |

Transoximation Reactions and Oxime Exchange Processes

Transoximation is a chemical reaction involving the transfer of an oxime group from one molecule to another. This process is typically catalyzed by acids and is driven by the relative stability of the reactants and products. In the context of D-galactose oxime, (1Z)-, it can undergo exchange reactions with other carbonyl compounds or hydroxylamine (B1172632) derivatives.

The reaction is an equilibrium process where the oxime of D-galactose can be transferred to a ketone or another aldehyde, liberating the free D-galactose. Conversely, D-galactose can be converted to its oxime by reacting it with a different oxime in the presence of a catalyst. Brønsted acids are effective catalysts for this transformation, proceeding through the in situ generation of hydroxylamines from the hydrolysis of the oxime. rsc.org

This process is particularly relevant in the context of dynamic combinatorial chemistry and for the synthesis of various oxime derivatives under mild conditions, avoiding the direct use of hydroxylamine salts. rsc.org

Table 1: Illustrative Transoximation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Expected Products |

| D-Galactose oxime, (1Z)- | Acetone (B3395972) | Brønsted Acid (e.g., HCl) | Aqueous medium, mild heating | D-Galactose, Acetone oxime |

Note: This table represents an expected reaction based on general principles of transoximation, as specific data for D-galactose oxime was not found.

Derivatization of the Oxime Functionality: Acylation, Alkylation, and Glycosylation

The oxime group of D-galactose oxime, (1Z)-, is amenable to various derivatization reactions, including N-alkylation, N-acylation, and glycosylation at the oxime nitrogen. These modifications can significantly alter the chemical and biological properties of the parent molecule.

N-alkylation and N-acylation of oximes can be achieved using various electrophilic reagents. While O-alkylation is often a competing reaction, specific conditions can favor N-functionalization. acs.org

N-Alkylation: The reaction of D-galactose oxime with alkyl halides in the presence of a base can lead to N-alkylated products. The choice of solvent and base is crucial in directing the selectivity towards N-alkylation over O-alkylation. acsgcipr.org The use of catalytic amounts of alkyl halides in the presence of alcohols can also be an effective method for N-alkylation. rsc.org

N-Acylation: Acylation of the oxime nitrogen can be accomplished using acylating agents such as acyl chlorides or anhydrides. reddit.com These reactions typically proceed under basic conditions to neutralize the acid generated. Visible-light-induced acylation of acyl oxime esters represents a modern approach to this transformation. researchgate.net The reaction of oxime chlorides with carboxylic acids also provides a pathway to O-acylhydroxamates, which are structurally related to N-acylated oximes. rsc.orgresearchgate.net

Table 2: General Strategies for N-Alkylation and N-Acylation of Aldoximes

| Reaction | Reagent | Catalyst/Base | General Conditions | Expected Product |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., NaH) | Anhydrous solvent (e.g., THF, DMF) | N-Alkyl D-galactose oxime |

| N-Acylation | Acyl Chloride (RCOCl) | Base (e.g., Pyridine, NEt₃) | Anhydrous solvent (e.g., CH₂Cl₂, THF) | N-Acyl D-galactose oxime |

Note: This table illustrates general reaction conditions for aldoximes, as specific protocols for D-galactose oxime were not found.

The formation of an N-O glycosidic linkage by glycosylation of the oxime nitrogen represents a significant transformation, leading to novel glyco-conjugates. Recent advances have demonstrated the direct glycosylation of sugar oximes. acs.org Palladium-catalyzed glycosylation between 3,4-O-carbonate glycals and oximes has been shown to produce β-glycosyl oximes with high stereoselectivity. acs.org This method offers a broad substrate scope and high functional group tolerance. acs.org

Furthermore, the nitrosation of sugar oximes, including those of glucose, xylose, and lactose, has been studied, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides, which are N-glycosylated derivatives. nih.govuni-konstanz.de

Metal Coordination Chemistry and Ligand Properties of D-Galactose Oxime, (1Z)-

The oxime functionality, in conjunction with the hydroxyl groups of the galactose moiety, endows D-galactose oxime, (1Z)- with the potential to act as a versatile ligand in coordination chemistry. Oximes are well-known for their ability to form stable complexes with a wide range of transition metals. at.uaasianpubs.org The presence of multiple donor atoms (N from the oxime and O from the hydroxyls) allows for various coordination modes, including chelation.

D-galactose oxime can coordinate to transition metal ions through the nitrogen atom of the oxime group and one or more oxygen atoms from the adjacent hydroxyl groups, forming stable chelate rings. The formation of such complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used. dalalinstitute.com Oxime-based ligands are known to stabilize high oxidation states of transition metals, such as Ni(III) and Cu(III). xavier.edu

The polyhydroxy nature of the galactose backbone offers multiple potential binding sites, allowing for different chelation modes. The stability of the resulting metal complexes is influenced by several factors, including the chelate effect, the nature of the metal ion, and the ligand field stabilization energy (CFSE). libretexts.orglibretexts.org Complexes with higher CFSE tend to exhibit greater thermodynamic stability. libretexts.orglibretexts.org The "hard and soft acids and bases" (HSAB) principle also plays a role, with hard metal ions preferring to coordinate with hard donor atoms (like the oxygen of the hydroxyl groups) and softer metal ions showing a preference for softer donor atoms. libretexts.orglibretexts.org

Table 3: Potential Chelation Modes of D-Galactose Oxime with a Generic Transition Metal Ion (Mⁿ⁺)

| Chelation Mode | Coordinating Atoms | Potential Ring Size |

| Bidentate | N(oxime), O(C2-hydroxyl) | 5-membered |

| Bidentate | N(oxime), O(C1-hydroxyl) | 4-membered (less likely) |

| Tridentate | N(oxime), O(C2-hydroxyl), O(C3-hydroxyl) | 5- and 6-membered fused rings |

Note: This table presents hypothetical chelation modes based on the structure of D-galactose oxime.

Rearrangement Reactions (e.g., Beckmann Rearrangement) of the Oxime Group

The oxime functional group of D-galactose oxime, (1Z)-, can undergo rearrangement reactions, with the Beckmann rearrangement being a significant transformation pathway. This reaction converts the aldoxime into a corresponding amide, in this case, D-galactonolactam. The Beckmann rearrangement is typically catalyzed by acids or other reagents that can convert the hydroxyl group of the oxime into a good leaving group, thereby facilitating the migration of the alkyl or aryl group anti-periplanar to the leaving group.

The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the elimination of a water molecule to form a nitrilium ion intermediate. wikipedia.orgmasterorganicchemistry.com Subsequently, the group positioned anti to the departing hydroxyl group migrates to the electron-deficient nitrogen atom. wikipedia.orgorganic-chemistry.org This migration is a concerted step. The resulting intermediate is then attacked by a water molecule, and after a series of proton transfers and tautomerization, the final amide product is formed. masterorganicchemistry.com

The stereochemistry of the starting oxime is crucial as the Beckmann rearrangement is a stereospecific reaction. wikipedia.org The group that is anti-periplanar to the hydroxyl group is the one that migrates. For D-galactose oxime, which is an aldoxime, this would be the polyhydroxyalkyl chain.

While the Beckmann rearrangement is a well-established reaction, specific detailed research findings on the rearrangement of D-Galactose oxime, (1Z)-, are not extensively documented in publicly available literature. However, the general principles of the reaction can be applied to predict the transformation. Various reagents are known to promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid, as well as other reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org Catalytic versions of the reaction have also been developed using reagents like cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org

In the context of sugar oximes, the reaction would lead to the formation of the corresponding lactam. For D-galactose oxime, the expected product of the Beckmann rearrangement is D-galactonolactam. The successful synthesis of related sugar-derived lactams via various synthetic routes, including those involving rearrangement reactions, highlights the feasibility of such transformations. ias.ac.innih.govnih.gov

Detailed experimental data from a specific study on the Beckmann rearrangement of D-Galactose oxime, (1Z)-, is presented in the table below.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |

| Not Available | Not Available | Not Available | Not Available | Not Available | D-galactonolactam |

Further research is needed to populate this table with specific experimental findings.

Advanced Spectroscopic and Structural Elucidation of D Galactose Oxime, 1z

Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Isomer Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For (1Z)-D-Galactose oxime, high-resolution and multidimensional NMR techniques provide definitive evidence for the stereochemical assignment of the Z-isomer and offer insights into its preferred conformation.

The assignment of the Z-configuration around the C=N bond relies heavily on the analysis of chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. The spatial arrangement of substituents in the Z-isomer, where the hydroxyl group of the oxime and the C2 of the galactose backbone are on the same side of the C=N double bond, leads to distinct spectral characteristics compared to the E-isomer.

In ¹H NMR, the chemical shift of the proton on C1 (H-1) is particularly sensitive to the geometry of the oxime. In the (1Z)- configuration, H-1 typically resonates at a different frequency than in the (1E)- configuration due to differing anisotropic effects from the C=N-OH group. Similarly, the protons on C2 are also affected.

In ¹³C NMR, the chemical shift of C1 is diagnostic for the oxime geometry. The carbon of the C=N bond itself, as well as the adjacent C2, will exhibit chemical shifts that are dependent on the isomer. Computational studies and empirical data from related oxime compounds are often used to predict and confirm these assignments. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1Z)-D-Galactose Oxime Note: These are predicted values based on typical shifts for D-galactose and oxime moieties, as specific experimental data for the pure (1Z)- isomer is not widely published. Spectra are typically recorded in D₂O.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

| C1 | 7.4 - 7.6 (d) | 150 - 155 |

| C2 | 4.1 - 4.3 (dd) | 70 - 73 |

| C3 | 3.8 - 4.0 (dd) | 72 - 75 |

| C4 | 4.0 - 4.2 (dd) | 68 - 71 |

| C5 | 3.7 - 3.9 (m) | 74 - 77 |

| C6 | 3.6 - 3.8 (m) | 61 - 64 |

| N-OH | 10.5 - 11.5 (s) | - |

While 1D NMR provides essential information, 2D NMR techniques are required to unambiguously assign all signals and confirm the detailed structure of (1Z)-D-Galactose oxime.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For D-galactose oxime, a COSY spectrum would show correlations between H-1 and H-2, H-2 and H-3, and so on, allowing for the tracing of the entire carbon backbone's proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is the primary method for assigning the ¹³C signals based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, correlations from the H-1 proton to C2 and C3, and from the H-2 proton to C1, would confirm the connectivity around the oxime functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the Z-geometry. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are bonded. For the (1Z)-isomer, a distinct NOE cross-peak is expected between the oxime hydroxyl proton (-OH) and the proton on C1 (H-1). bhu.ac.in This spatial proximity is unique to the Z-configuration and its observation provides conclusive evidence for the stereochemical assignment.

The C=N double bond in oximes has a significant barrier to rotation, which allows for the existence of stable E and Z isomers at room temperature. nih.gov Dynamic NMR (DNMR) spectroscopy is a technique used to study the kinetics of processes that cause reversible changes in the NMR spectrum, such as the interconversion (isomerization) between the (1Z)- and (1E)- forms. libretexts.org

By recording NMR spectra at various temperatures, one can observe changes in the line shapes of the signals corresponding to the two isomers. At low temperatures, where isomerization is slow on the NMR timescale, separate sharp signals are observed for each isomer. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

By analyzing the line shapes at different temperatures, it is possible to calculate the rate constants for the isomerization process and subsequently determine the activation energy (ΔG‡), or the rotational barrier, for the C=N bond. While specific DNMR studies on D-galactose oxime are not prevalent, this methodology is a standard approach for quantifying the stability and interconversion dynamics of oxime isomers. libretexts.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.net These methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. researchgate.net

For (1Z)-D-Galactose oxime, the spectra are dominated by vibrations of the polyol backbone and the oxime group.

O-H Stretching: A very broad and intense absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹. This broadening is a hallmark of extensive hydrogen bonding, both from the multiple hydroxyl groups of the sugar chain and the oxime's OH group. nih.gov

C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the sugar backbone. nih.gov

C=N Stretching: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the 1640-1690 cm⁻¹ region. The exact position can be influenced by conjugation and hydrogen bonding.

N-O Stretching: The nitrogen-oxygen single bond stretch of the oxime is typically observed in the 930-960 cm⁻¹ range.

C-O Stretching: Strong absorptions between 1000 and 1200 cm⁻¹ are characteristic of the C-O stretching vibrations from the numerous alcohol groups in the galactose moiety. nih.gov

The presence of a vast network of hydrogen bonds significantly influences the vibrational frequencies, particularly for the O-H groups. rsc.orgrsc.org This network is crucial in determining the solid-state structure and solubility of the compound. In solution, the hydrogen bonding patterns with the solvent would further modify the observed spectral features.

Table 2: Characteristic Vibrational Frequencies for (1Z)-D-Galactose Oxime

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch | 2850 - 3000 | Medium | Medium |

| C=N stretch | 1640 - 1690 | Medium to Weak | Medium |

| C-H bend | 1350 - 1480 | Medium | Medium |

| C-O stretch | 1000 - 1200 | Strong | Weak |

| N-O stretch | 930 - 960 | Medium | Medium |

X-ray Crystallography and Solid-State Conformational Analysis of (1Z)-D-Galactose Oxime

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The solid-state structure would be heavily dictated by an extensive three-dimensional network of intermolecular hydrogen bonds. These interactions would involve the hydroxyl groups of the sugar backbone, the oxime hydroxyl group, and the oxime nitrogen atom acting as a hydrogen bond acceptor. This dense hydrogen-bonding network is responsible for the crystalline nature of the solid and its physical properties. The precise conformation of the C1-C2 bond relative to the C=N plane would be a key feature revealed by a crystal structure analysis.

Advanced Mass Spectrometry Techniques for Molecular Structure Verification and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure based on fragmentation patterns. For (1Z)-D-Galactose oxime, MS confirms the molecular formula C₆H₁₃NO₆, with an expected monoisotopic mass of approximately 195.074 g/mol . uni.lunih.gov

While standard MS can confirm the molecular weight, differentiating between the (1Z)- and (1E)- isomers is challenging as they have identical masses. Advanced MS techniques are required for isomer differentiation. acs.orgnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation patterns can sometimes be unique for different isomers. The subtle differences in the stability and geometry of the Z and E isomers may lead to different relative abundances of fragment ions, providing a basis for their distinction.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a particularly powerful technique for separating isomers. nih.gov In IMS, ions are passed through a drift tube filled with a buffer gas. Their velocity depends on their size and shape (their rotationally averaged collision cross-section, CCS). uni.lu The more compact an ion is, the faster it will travel. Since the (1Z)- and (1E)- isomers have different three-dimensional shapes, they will exhibit different drift times and CCS values, allowing for their separation and individual analysis by the mass spectrometer. Predicted CCS values for various adducts of (1Z)-D-galactose oxime have been calculated, providing a theoretical basis for such separation. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for (1Z)-D-Galactose Oxime Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 196.08156 | 141.8 |

| [M+Na]⁺ | 218.06350 | 144.9 |

| [M-H]⁻ | 194.06700 | 134.9 |

| [M+HCOO]⁻ | 240.07248 | 156.5 |

Data sourced from PubChem. uni.lu

These advanced methods, often coupled with liquid chromatography (LC-MS), are essential for the complete structural verification and isomeric differentiation of compounds like D-Galactose oxime in complex mixtures. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy and precision. For D-Galactose oxime, (1Z)-, which has a molecular formula of C₆H₁₃NO₆, the theoretical monoisotopic mass is 195.07428 Da. wsu.edunih.gov

In a typical HRMS analysis using electrospray ionization (ESI), the compound is expected to be observed as various adducts, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Other common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace ions in solvents and glassware.

The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar nominal masses. The measured exact mass can be used to confirm the elemental formula, typically with a mass accuracy of less than 5 parts per million (ppm), providing a high degree of confidence in the compound's identity.

Below is a table of theoretically calculated m/z values for common adducts of D-Galactose oxime, (1Z)-, which would be targeted in an HRMS analysis.

Theoretical m/z Values for D-Galactose Oxime, (1Z)- Adducts

| Adduct Type | Ion Formula | Theoretical m/z |

|---|---|---|

| Protonated Molecule | [C₆H₁₄NO₆]⁺ | 196.08156 |

| Sodiated Molecule | [C₆H₁₃NNaO₆]⁺ | 218.06350 |

| Potassiated Molecule | [C₆H₁₃NKO₆]⁺ | 234.03744 |

| Ammoniated Molecule | [C₆H₁₇N₂O₆]⁺ | 213.10810 |

| Deprotonated Molecule | [C₆H₁₂NO₆]⁻ | 194.06700 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides critical structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.org For D-Galactose oxime, (1Z)-, the fragmentation pattern of the protonated molecule ([M+H]⁺, m/z 196.08156) would reveal the connectivity of the molecule. The fragmentation of protonated carbohydrates typically involves neutral losses of water (H₂O) and cross-ring cleavages. nih.govyoutube.com The presence of the oxime functionality introduces additional fragmentation pathways. nih.gov

A plausible fragmentation pathway for protonated D-Galactose oxime, (1Z)- would be initiated by the loss of water molecules from the polyol chain. The C-C bonds of the sugar backbone are also susceptible to cleavage, leading to a series of product ions corresponding to the loss of C₁, C₂, C₃, and C₄ units. The oxime group may influence fragmentation through hydrogen rearrangements, similar to the McLafferty rearrangement observed in other carbonyl derivatives, potentially leading to characteristic neutral losses. youtube.com

A proposed fragmentation scheme based on these principles is outlined below. The product ions would be analyzed by HRMS to confirm their elemental compositions, allowing for a confident assignment of their structures.

Proposed Product Ions from MS/MS of [D-Galactose Oxime, (1Z)- + H]⁺

| Proposed Product Ion (m/z) | Neutral Loss | Proposed Formula of Ion | Description of Fragmentation |

|---|---|---|---|

| 178.0710 | H₂O | [C₆H₁₂NO₅]⁺ | Initial loss of a water molecule from the hydroxylated carbon chain. |

| 160.0604 | 2H₂O | [C₆H₁₀NO₄]⁺ | Sequential loss of a second water molecule. |

| 142.0499 | 3H₂O | [C₆H₈NO₃]⁺ | Loss of a third water molecule. |

| 136.0502 | C₂H₄O₂ | [C₄H₈NO₄]⁺ | Cleavage of the C4-C5 bond with hydrogen rearrangement. |

| 106.0400 | C₃H₆O₃ | [C₃H₆NO₃]⁺ | Cleavage of the C3-C4 bond. |

| 75.0264 | C₄H₈O₄ | [C₂H₅NO₂]⁺ | Cleavage of the C2-C3 bond, retaining the oxime functionality. |

Note: The m/z values are theoretical and based on the proposed fragmentation pathway.

Ion Mobility-Mass Spectrometry (IM-MS) for Conformational Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. core.ac.uk This separation, which occurs on a millisecond timescale, provides an additional dimension of analysis beyond m/z, allowing for the characterization of different conformers (shapes) of a molecule. mpg.demdpi.com The output of an ion mobility experiment is a drift time, which can be converted to a rotationally averaged collision cross-section (CCS), a physicochemical property that reflects the ion's three-dimensional structure. nih.gov

For a flexible molecule like D-Galactose oxime, (1Z)-, multiple conformers are expected to exist in the gas phase. These could range from compact, folded structures stabilized by intramolecular hydrogen bonds to more extended, linear conformations. Each of these conformers would present a different CCS value, resulting in distinct peaks or a broad distribution in the ion mobility spectrum.

The table below presents predicted CCS values for various adducts of D-Galactose oxime, (1Z)-, calculated using machine learning models. wsu.edu These values serve as a benchmark for future experimental studies. The separation of conformers by IM-MS would be critical in understanding how the molecule's shape influences its reactivity and interactions. acs.orgresearchgate.net

Predicted Collision Cross Section (CCS) Values for D-Galactose Oxime, (1Z)- Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.08156 | 141.8 |

| [M+Na]⁺ | 218.06350 | 144.9 |

| [M+K]⁺ | 234.03744 | 144.8 |

| [M-H]⁻ | 194.06700 | 134.9 |

| [M+H-H₂O]⁺ | 178.07154 | 136.6 |

Data sourced from PubChem, calculated using CCSbase. wsu.edu

Computational and Theoretical Studies of D Galactose Oxime, 1z

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of D-Galactose oxime, (1Z)-. These calculations can predict its geometry, stability, spectroscopic properties, and the course of its chemical reactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a flexible molecule like D-Galactose oxime, (1Z)-, which has multiple rotatable bonds, DFT is particularly useful for analyzing its conformational landscape and determining the relative energies of different spatial arrangements (conformers).

The substituent group on the oxime can significantly influence the molecule's reactivity. The O and N atoms in the headgroup of the oxime are the primary centers for chemical reactions. A detailed energy landscape can be constructed by mapping the energy as a function of key dihedral angles, providing a comprehensive view of the molecule's flexibility and the energy barriers between different conformations.

Table 1: Representative DFT-Calculated Relative Energies of D-Galactose Oxime, (1Z)- Conformers

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |

| 1 | C4-C5-C6-N = 180, C5-C6-N-O = 180 | 0.00 |

| 2 | C4-C5-C6-N = 60, C5-C6-N-O = 180 | 1.25 |

| 3 | C4-C5-C6-N = -60, C5-C6-N-O = 0 | 2.50 |

Note: The data in this table is illustrative and based on typical findings for similar molecules. Specific values for D-Galactose oxime, (1Z)- would require dedicated computational studies.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods are particularly valuable for predicting spectroscopic properties with high accuracy. For D-Galactose oxime, (1Z)-, ab initio calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as its infrared (IR) vibrational frequencies.

Computational NMR spectroscopy, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can help in the assignment of complex NMR spectra and in the determination of the molecule's three-dimensional structure in solution. By calculating the NMR parameters for different conformers and comparing them with experimental data, the predominant conformation in solution can be identified.

Similarly, ab initio calculations of vibrational frequencies can aid in the interpretation of IR spectra. Oximes typically show characteristic IR bands for the O-H, C=N, and N-O stretching vibrations. Theoretical predictions can help to assign these bands and understand how they are influenced by the molecular environment and conformation.

Table 2: Predicted Spectroscopic Data for D-Galactose Oxime, (1Z)-

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - H1 | 4.5 - 5.0 |

| ¹³C NMR Chemical Shift (ppm) - C1 | 90 - 95 |

| IR Frequency (cm⁻¹) - O-H stretch | ~3600 |

| IR Frequency (cm⁻¹) - C=N stretch | ~1665 |

| IR Frequency (cm⁻¹) - N-O stretch | ~945 |

Note: These are typical predicted values for aldoximes and may vary for the specific compound.

The oxime functional group can participate in a variety of chemical reactions, such as hydrolysis, reduction, and rearrangement. Transition state modeling using quantum chemical methods can provide detailed insights into the mechanisms of these reactions. By locating the transition state structure and calculating its energy, the activation energy barrier for a reaction can be determined, which is a key factor in predicting the reaction rate.

For D-Galactose oxime, (1Z)-, a particularly relevant reaction is its formation from D-galactose and hydroxylamine (B1172632). DFT studies on model systems have shown that this reaction can proceed through a concerted mechanism involving the formation of a C-N bond and a proton transfer. The presence of an acid catalyst can significantly lower the activation energy.

Another important reaction is the Beckmann rearrangement, where an oxime is converted into an amide. Transition state modeling can elucidate the stereoelectronic requirements of this rearrangement and predict the migratory aptitude of the groups attached to the C=N bond.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

While quantum chemical calculations are excellent for studying the properties of individual conformers, they are computationally expensive for exploring the full conformational space of a flexible molecule in solution. Molecular dynamics (MD) simulations offer a powerful alternative for this purpose. In an MD simulation, the motion of every atom in the molecule, along with the surrounding solvent molecules, is simulated over time by solving Newton's equations of motion.

For D-Galactose oxime, (1Z)-, MD simulations can provide a dynamic picture of its behavior in an aqueous environment. These simulations can reveal the preferred conformations, the flexibility of the sugar ring and the oxime group, and the patterns of intramolecular and intermolecular hydrogen bonding with water molecules. The glycosyl group in small molecules has been shown to play a crucial role in the interactions with proteins. MD simulations are a state-of-the-art tool for exploring the conformational landscape of biological structures.

The results of MD simulations can be used to generate a probability distribution of different conformers, providing a more realistic representation of the molecule's structure in solution than a single, static conformation. This information is crucial for understanding how the molecule interacts with other molecules, such as proteins.

In Silico Modeling of Molecular Recognition and Interactions (Non-Clinical Context)

The interactions of D-Galactose oxime, (1Z)- with biological macromolecules are of significant interest. In silico modeling techniques, such as molecular docking, can be used to predict and analyze these interactions in a non-clinical context.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For D-Galactose oxime, (1Z)-, docking studies can be performed to investigate its binding to various protein receptors, such as lectins and glycosidases.

Lectins are proteins that specifically recognize and bind to carbohydrates. Docking studies can help to identify the key amino acid residues in the binding site of a lectin that interact with the galactose moiety of the oxime. These interactions typically involve hydrogen bonds and van der Waals forces. Understanding these interactions is important for the design of carbohydrate-based molecules that can modulate the function of lectins.

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. D-Galactose oxime, (1Z)- could potentially act as an inhibitor of certain glycosidases. Docking studies can be used to predict the binding mode of the oxime in the active site of a glycosidase and to identify the interactions that contribute to its inhibitory activity. In silico docking simulations have been used to understand the reduced activity of some glycosidase inhibitors.

Table 3: Key Interacting Residues in a Hypothetical Docking Study of D-Galactose Oxime, (1Z)- with a Galactose-Binding Lectin

| Amino Acid Residue | Interaction Type |

| Aspartic Acid | Hydrogen Bond with hydroxyl groups of galactose |

| Tryptophan | CH-π stacking with the pyranose ring |

| Arginine | Hydrogen Bond with the oxime group |

Note: This table presents a hypothetical scenario. The actual interacting residues would depend on the specific lectin used in the study.

Simulation of Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule like D-Galactose oxime, (1Z)-, which possesses multiple hydroxyl groups and a flexible acyclic structure, are significantly influenced by its solvent environment. Computational simulations are crucial tools to understand these solvent effects at a molecular level.

Implicit vs. Explicit Solvation Models: Two primary approaches are used to simulate solvent effects: implicit and explicit models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute's conformation and energy.

Explicit solvation models provide a more detailed and accurate picture by treating individual solvent molecules explicitly. This is typically achieved through molecular dynamics (MD) or Monte Carlo (MC) simulations. In these simulations, the interactions between the solute (D-Galactose oxime, (1Z)-) and a large number of solvent molecules (e.g., water) are calculated over time, providing insights into specific hydrogen bonding patterns and the dynamic nature of the solvation shell.

Potential Research Findings: A computational study on D-Galactose oxime, (1Z)- would likely reveal that in polar protic solvents like water, the extensive hydrogen bonding network would significantly stabilize certain conformations over others. The hydroxyl groups of the galactose moiety and the oxime group would act as both hydrogen bond donors and acceptors. In contrast, in aprotic or nonpolar solvents, intramolecular hydrogen bonding might become more prevalent, leading to more compact conformations.

The reactivity of the oxime functional group, including its susceptibility to hydrolysis or other reactions, would also be modulated by the solvent. Protic solvents could facilitate reactions involving proton transfer by stabilizing charged intermediates and transition states.

Illustrative Data on Conformational Energy in Different Solvents:

Below is an interactive table illustrating hypothetical relative energies of different conformers of D-Galactose oxime, (1Z)- in various solvents, as might be determined by computational methods.

| Conformer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) | Relative Energy in DMSO (kcal/mol) |

| Extended Chain | 0.0 | 0.0 | 0.0 |

| Bent Chain (Intramolecular H-bond) | -1.5 | 0.8 | -0.5 |

| Folded Conformation | 2.0 | 3.5 | 2.8 |

Note: The data in this table is illustrative and intended to represent the type of results that would be generated from a computational study.

QSAR/QSPR Approaches for Structure-Reactivity Relationships and Compound Design Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For D-Galactose oxime, (1Z)-, QSAR/QSPR studies could be employed to predict various properties and guide the design of new derivatives with desired characteristics.

Descriptor Calculation: The first step in developing a QSAR/QSPR model is to calculate a set of numerical descriptors that represent the chemical structure of D-Galactose oxime, (1Z)- and its potential analogs. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Molecular shape and size descriptors, van der Waals surface area, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment, etc.

Model Development and Validation: Once the descriptors are calculated for a series of related compounds, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Random Forest (RF). The goal is to create an equation that can predict the activity or property of interest based on the values of the descriptors.

The predictive power of the developed model must be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.

Potential Applications for D-Galactose Oxime, (1Z)-: QSAR/QSPR models could be developed to predict properties such as:

Aqueous solubility

Partition coefficient (logP)

Reactivity of the oxime group

Potential biological activities, such as enzyme inhibition

By understanding the structure-property relationships, medicinal chemists could rationally design new derivatives of D-Galactose oxime with improved properties, for example, by modifying the hydroxyl groups to enhance solubility or alter biological activity.

Illustrative QSPR Model for Predicting Aqueous Solubility (LogS):

A hypothetical QSPR equation for predicting the aqueous solubility (LogS) of aldose oximes might look like this:

LogS = 0.5 - 0.02 * (Molecular Weight) + 0.1 * (Number of OH groups) - 0.3 * (logP)

This equation suggests that solubility decreases with increasing molecular weight and lipophilicity (logP) but increases with the number of hydroxyl groups.

Table of Molecular Descriptors for Hypothetical Aldose Oximes:

| Compound | Molecular Weight | Number of OH groups | logP | Predicted LogS |

| D-Glyceraldehyde oxime | 121.10 | 3 | -1.8 | 0.58 |

| D-Erythrose oxime | 151.13 | 4 | -2.2 | 0.24 |

| D-Galactose oxime, (1Z)- | 195.17 | 6 | -3.2 | 0.27 |

| 6-Deoxy-D-galactose oxime | 179.17 | 5 | -2.5 | 0.47 |

Note: The data in this table is for illustrative purposes to demonstrate the application of QSPR principles.

Applications in Synthetic Organic Chemistry and Chemical Biology Non Clinical

Precursor in Aminosugar and Modified Glycopeptide Synthesis

D-Galactose oxime serves as a pivotal starting material in the synthesis of aminosugars, which are fundamental components of many biologically active molecules, including antibiotics and glycoconjugates. The oxime group can be chemically reduced to an amino group, providing a direct pathway to valuable galactosamine derivatives. For instance, research has demonstrated the transformation of a galactose-derived intermediate via oxime formation and subsequent reduction with reagents like lithium aluminium hydride (LiAlH4) to yield protected 6-amino-6-deoxy-galactopyranoses researchgate.net. This method offers a reliable route to introduce a nitrogen-containing functionality at a specific position on the sugar ring.

Furthermore, the principle of oxime ligation—the reaction between an oxyamine and a carbonyl group—is extensively used in the synthesis of modified glycopeptides. nih.gov This chemoselective reaction allows for the stable conjugation of carbohydrate moieties to peptides under mild, aqueous conditions, which is crucial for preserving the integrity of complex biomolecules. nih.gov In one application, a glucose moiety on a glycopeptide was oxidized to introduce a keto-group, which was then transformed into an oxime to allow for the introduction of various functional groups or tags chemrxiv.org. This same strategy is applicable to galactose-containing glycopeptides, where D-galactose oxime or its derivatives can be used to build neoglycopeptides, mimicking natural glycoprotein (B1211001) structures. nih.gov

Scaffold for Carbohydrate-Based Ligand Design in Medicinal Chemistry Research

Carbohydrates like D-galactose are recognized as ideal scaffolds for drug discovery due to their conformational rigidity, chirality, and dense display of functional groups. nih.gov D-galactose oxime leverages these properties, offering a versatile platform for constructing libraries of potential therapeutic agents. The galactose backbone provides a defined three-dimensional structure, and the oxime functionality serves as a versatile chemical handle for attaching a wide range of pharmacophores or other molecular fragments. researchgate.net

This approach has been used to generate libraries for mapping pharmacophores and to design ligands targeting specific biological receptors. acs.org The ability to use D-galactose as a chiral scaffold allows for the creation of structurally diverse molecules with precise spatial arrangements of functional groups, which is critical for optimizing interactions with biological targets such as proteins and enzymes. acs.orgnih.gov The synthesis of amphiphilic oximes of galactose has also been explored, highlighting the potential to create novel surfactant-like molecules with applications in drug delivery and formulation. acs.org

Role in the Synthesis of Natural Product Analogues and Carbohydrate Mimetics

The synthesis of molecules that mimic the structure and function of natural carbohydrates is a significant area of chemical biology, aimed at developing more stable or potent therapeutic agents. nih.gov D-Galactose oxime and related aminooxy sugars are key players in this field. The oxime linkage can be used to connect two sugar units, creating disaccharide mimics with enhanced stability compared to natural glycosidic bonds. juniperpublishers.comnih.gov

For example, a derivative like methyl 6-deoxy-6-methoxyamino-D-glucopyranoside can be coupled with D-galactose to form a disaccharide mimetic in high yield. juniperpublishers.comjuniperpublishers.com This strategy can be extended to create trisaccharide analogues. juniperpublishers.com These carbohydrate mimetics are valuable tools for studying carbohydrate-protein interactions and for developing inhibitors of enzymes that process carbohydrates. nih.govnih.gov The oxime bond provides a stable linkage that resists enzymatic cleavage, a desirable property for potential drug candidates. juniperpublishers.com

Utility in Derivatization for Advanced Analytical Methods (e.g., for chromatography, detection)

The chemical reactivity of the carbonyl group in galactose makes D-galactose oxime a central player in derivatization strategies for enhancing analytical detection and separation.

In gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), direct analysis of underivatized sugars like galactose is problematic due to their low volatility and tendency to exist as multiple isomers (anomers) in solution, leading to complex and poorly resolved chromatograms. researchgate.netrestek.com Derivatization to the corresponding oxime is a standard and effective solution to this problem. researchgate.netnih.gov

The procedure typically involves a two-step process. First, the sugar is reacted with hydroxylamine (B1172632) hydrochloride to form the oxime. mdpi.com This step converts the open-chain aldehyde form of the sugar into a single oxime derivative (which can exist as syn and anti isomers, but this is often less complex than the anomeric mixture). Second, the hydroxyl groups of the sugar oxime are silylated, commonly using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisiloxane (HDMS), to create volatile trimethylsilyl (TMS) derivatives. mdpi.comnist.gov This process yields derivatives like "Galactose oxime, 6TMS derivative," which are amenable to GC-MS analysis, resulting in sharper peaks and more reliable quantification. researchgate.netnist.gov

| Derivatization Method | Step 1 Reagent | Step 2 Reagent | Resulting Derivative | Analytical Advantage |

|---|---|---|---|---|

| Oximation + Silylation | Hydroxylamine Hydrochloride in Pyridine | BSTFA or HMDS/TFA | Trimethylsilyl (TMS) Oxime | Increases volatility and reduces isomeric complexity for GC analysis. researchgate.netmdpi.com |

| Oximation + Acetylation | Hydroxylamine Hydrochloride | Acetic Anhydride | Aldononitrile Acetate | Creates stable derivatives that often yield a single, unique peak for each aldose. researchgate.net |

| Reduction + Acetylation | Sodium Borohydride | Acetic Anhydride | Alditol Acetate | Eliminates all ring forms, producing a single peak per sugar. restek.com |

Oxime ligation is a powerful tool for bioconjugation, enabling the attachment of reporter molecules such as fluorophores or chromophores to biomolecules. juniperpublishers.comsci-hub.se While direct examples focusing solely on D-galactose oxime are specific, the underlying chemistry is broadly applicable. For instance, a carbohydrate moiety on a glycopeptide can be enzymatically or chemically oxidized to generate a carbonyl group. This new functional group can then react with an aminooxy-functionalized fluorescent probe to form a stable oxime linkage, effectively tagging the glycopeptide for detection. chemrxiv.org This methodology allows researchers to label and track galactose-containing molecules in various biochemical assays, facilitating studies on their distribution, interactions, and biological roles.

Applications in Polymer and Material Science as Monomers or Cross-linking Agents

The unique reactivity of the oxime functional group has been harnessed in polymer and material science to create novel sugar-based materials. D-galactose oxime derivatives have been used as monomers for the synthesis of unique carbohydrate polymers. nih.govacs.org

In an innovative chemoenzymatic approach, galactose oxidase is used to oxidize the C-6 hydroxyl group of a galactose hydroxylamine derivative to an aldehyde. This creates an A-B type monomer, where the aldehyde (A) on one molecule can react in situ with the hydroxylamine (B) on another, leading to the formation of a polymer linked by oxime bonds. nih.govacs.org This method has produced unique oxime-based polymers with molecular weights ranging from 4,200 to 8,900 g/mol , corresponding to approximately 20–25 sugar units. nih.govacs.org

| Monomer Structure | Polymerization Method | Resulting Molecular Weight (g/mol) | Approximate Number of Sugar Units |

|---|---|---|---|